7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]
Descripción
7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] (CAS: 303060-39-1) is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclohexane ring. Its molecular formula is C27H20Cl2N2O, with an average molecular mass of 459.37 g/mol . Key structural elements include:
- A naphthalen-2-yl group at position 2, contributing to hydrophobic interactions.
- A p-tolyl (4-methylphenyl) group at position 5, modulating steric and electronic effects.
- A spirocyclohexane moiety, conferring conformational rigidity and influencing bioavailability .
This compound is part of a broader class of tricyclic pyrazolo-benzoxazines investigated for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes .
Propiedades
Número CAS |
303059-79-2 |
|---|---|
Fórmula molecular |
C25H22Cl2N2O |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
7,9-dichloro-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C25H22Cl2N2O/c26-19-13-20-23-15-22(18-9-8-16-6-2-3-7-17(16)12-18)28-29(23)25(10-4-1-5-11-25)30-24(20)21(27)14-19/h2-3,6-9,12-14,23H,1,4-5,10-11,15H2 |
Clave InChI |
CCOYJWMHPDOPRE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de 1,5-eninos aromáticos catalizados por oro(I) para formar 2-(naftalen-2-il)anilinas, que luego se derivatizan adicionalmente . Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para garantizar el rendimiento y la pureza deseados del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas escalables que optimizan el rendimiento y la rentabilidad. Técnicas como la síntesis en flujo continuo y el uso de reactores automatizados se pueden emplear para producir grandes cantidades del compuesto con una calidad constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: La halogenación y la nitración son reacciones de sustitución comunes para este compuesto, que a menudo utilizan reactivos como el cloro o el ácido nítrico.
Reactivos y Condiciones Comunes
Las reacciones generalmente requieren reactivos y condiciones específicas:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Gas cloro en presencia de un catalizador como el cloruro de hierro (III).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 7,9-Dicloro-2-(naftalen-2-il)-1,10b-dihidroespiro[benzo[e]pirazolo[1,5-c][1,3]oxazina-5,1’-ciclohexano] involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la cinasa dependiente de ciclina 2 (CDK2), lo que lleva al arresto del ciclo celular y la apoptosis en células cancerosas . La estructura del compuesto le permite unirse eficazmente al sitio activo de CDK2, interrumpiendo su función y, por lo tanto, ejerciendo sus efectos citotóxicos.
Comparación Con Compuestos Similares
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) at position 5 enhance polarity but may reduce membrane permeability. For example, the 4-chlorophenyl analog (303060-35-7) has higher molecular weight and lipophilicity compared to the p-tolyl variant .
- Naphthalen-2-yl vs. Phenyl : The naphthyl group in the target compound offers extended π-π stacking interactions, which may enhance binding to aromatic-rich receptor pockets compared to simpler phenyl substituents .
Bioavailability and Drug-Likeness
Lipinski and Veber Rule Compliance :
Actividad Biológica
7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a complex organic compound with notable structural features that suggest potential biological activity. Its unique configuration may contribute to various pharmacological effects, particularly in cancer research and neuropharmacology.
- Molecular Formula : C24H20Cl2N2O
- Molecular Weight : 437.4 g/mol
- CAS Number : 303059-82-7
- LogP : 7.4 (indicating high lipophilicity)
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 3
- Rotatable Bonds : 1
These properties suggest that the compound may exhibit significant interaction with biological membranes and targets due to its lipophilic nature.
Anticancer Activity
Recent investigations into the anticancer properties of compounds similar to 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] have highlighted its potential efficacy against various cancer cell lines. For instance:
- A study demonstrated that derivatives targeting lysosomes in cancer cells exhibited selective cytotoxicity towards colorectal and breast cancer cell lines (RKO and MCF7) while sparing non-cancerous cells. These compounds induced lysosomal membrane permeabilization (LMP), leading to increased reactive oxygen species (ROS) accumulation and cell death .
Structure-Activity Relationship (SAR)
The structure of this compound suggests it may interact with specific cellular targets:
- Binding Affinity : Compounds with similar structures have shown varying affinities for benzodiazepine receptors, which are crucial in neuropharmacology. For example, modifications at certain positions significantly affect binding affinity and biological activity .
- Cytotoxicity Studies : In vitro studies have reported that compounds related to this structure can exhibit significant cytotoxic effects against human tumor cell lines. The presence of specific functional groups has been correlated with enhanced activity .
Study on Benzodiazepine Derivatives
Research focused on benzodiazepine derivatives has provided insights into the biological activities of compounds structurally related to 7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]. For instance:
- A series of synthesized compounds showed promising results in displacing flumazenil from binding sites in rat brain tissues. This indicates potential anxiolytic or anticonvulsant properties .
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 16.19 ± 1.35 | Lysosomal membrane permeabilization |
| Anticancer | HCT116 | 17.16 ± 1.54 | Induction of ROS accumulation |
| Neuropharmacological | Rat cortical membrane | Varies | Binding to benzodiazepine receptors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7,9-dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane], and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with substituted ketones or aldehydes .
- Step 2 : Spirocyclization using cyclohexane-derived intermediates under acidic or basic conditions. Solvent choice (e.g., ethanol, dichloromethane) and temperature (60–100°C) critically influence yield .
- Optimization : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., p-toluenesulfonic acid) and reaction time. Monitor purity via HPLC at each stage .
Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?
- Techniques :
- NMR Spectroscopy : and NMR to identify proton environments and confirm substituent positions (e.g., naphthalen-2-yl vs. cyclohexane protons) .
- X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angles between the benzoxazine and pyrazole rings .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO) and isotopic patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach :
- In vitro screening : Test against kinase targets (e.g., JAK2, EGFR) due to structural similarity to pyrazolo-benzoxazine inhibitors .
- Cytotoxicity assays : Use MTT or CellTiter-Glo on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility assessment : Measure logP values via shake-flask method to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can reaction scalability be improved without compromising enantiomeric purity?
- Strategies :
- Catalyst screening : Transition from homogeneous (e.g., chiral Brønsted acids) to heterogeneous catalysts (e.g., immobilized enzymes) for easier separation .
- Flow chemistry : Continuous synthesis reduces side reactions and enhances reproducibility. Monitor via in-line FTIR .
- Data reconciliation : Compare batch vs. continuous process yields using ANOVA to identify critical parameters .
Q. What computational methods are effective for predicting SAR and off-target interactions?
- Tools :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAPKAPK2) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR models : Train regression models on substituent effects (e.g., Cl vs. Br at position 7) using descriptors like Hammett constants .
Q. How should contradictory data on substituent effects (e.g., chloro vs. methoxy groups) be resolved?
- Analysis framework :
- Meta-analysis : Aggregate data from analogs (e.g., 5-(4-Fluorophenyl)-2-(4-methylphenyl)-dihydropyrazolo-benzoxazine) to identify trends in logD and IC .
- Free-Wilson approach : Decompose bioactivity contributions of individual substituents using partial least squares regression .
- Crystallographic validation : Compare binding modes of analogs with conflicting activity data (e.g., halogen bonding vs. steric hindrance) .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Approaches :
- Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites in hepatocyte incubations. Common issues include oxidation at the naphthalene ring .
- Prodrug design : Introduce ester or carbonate moieties at vulnerable sites (e.g., spirocyclic oxygen) to enhance metabolic resistance .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
